molecular formula C9H17NO3 B14001922 6,6,6-Trimethoxyhexanenitrile CAS No. 2568-83-4

6,6,6-Trimethoxyhexanenitrile

Cat. No.: B14001922
CAS No.: 2568-83-4
M. Wt: 187.24 g/mol
InChI Key: XGESFJJIPCOWMF-UHFFFAOYSA-N
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Description

6,6,6-Trimethoxyhexanenitrile is an organic compound characterized by the presence of three methoxy groups attached to the sixth carbon of a hexane chain, with a nitrile group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trimethoxyhexanenitrile typically involves the reaction of hexanenitrile with methanol in the presence of an acid catalyst. The process can be summarized as follows:

    Starting Material: Hexanenitrile

    Reagents: Methanol, Acid Catalyst (e.g., sulfuric acid)

    Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid form. This ensures that the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6,6,6-Trimethoxyhexanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexylamine derivatives.

    Substitution: Formation of various substituted hexanenitriles.

Scientific Research Applications

6,6,6-Trimethoxyhexanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6,6-Trimethoxyhexanenitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

    6,6,6-Trimethoxyhexanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    6,6,6-Trimethoxyhexanol: Similar structure but with a hydroxyl group instead of a nitrile.

    6,6,6-Trimethoxyhexylamine: Similar structure but with an amine group instead of a nitrile.

Properties

CAS No.

2568-83-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

6,6,6-trimethoxyhexanenitrile

InChI

InChI=1S/C9H17NO3/c1-11-9(12-2,13-3)7-5-4-6-8-10/h4-7H2,1-3H3

InChI Key

XGESFJJIPCOWMF-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCC#N)(OC)OC

Origin of Product

United States

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